3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 609805-62-1
VCID: VC6186446
InChI: InChI=1S/C10H20N2O2.2ClH/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H
SMILES: CC(C)N1CCN(CC1)CCC(=O)O.Cl.Cl
Molecular Formula: C10H22Cl2N2O2
Molecular Weight: 273.2

3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride

CAS No.: 609805-62-1

Cat. No.: VC6186446

Molecular Formula: C10H22Cl2N2O2

Molecular Weight: 273.2

* For research use only. Not for human or veterinary use.

3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride - 609805-62-1

Specification

CAS No. 609805-62-1
Molecular Formula C10H22Cl2N2O2
Molecular Weight 273.2
IUPAC Name 3-(4-propan-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C10H20N2O2.2ClH/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H
Standard InChI Key RSLXMBZAICPMFZ-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)CCC(=O)O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 3-(4-propan-2-ylpiperazin-1-yl)propanoic acid dihydrochloride, delineates its structure: a piperazine ring substituted at the 4-position with an isopropyl group (-CH(CH₃)₂) and a propanoic acid (-CH₂CH₂COOH) chain at the 1-position, neutralized by two hydrochloride moieties. Key identifiers include:

PropertyValue
CAS Number609805-62-1
Molecular FormulaC₁₀H₂₂Cl₂N₂O₂
Molecular Weight273.2 g/mol
SMILESCC(C)N1CCN(CC1)CCC(=O)O.Cl.Cl
InChIKeyRSLXMBZAICPMFZ-UHFFFAOYSA-N

The presence of two chloride ions enhances water solubility, a trait critical for drug formulation .

Crystallography and Conformational Analysis

X-ray diffraction studies of analogous piperazine derivatives reveal that the dihydrochloride salt adopts a monoclinic crystal system (space group P2₁/c), stabilized by hydrogen bonding between the protonated piperazine nitrogens, chloride ions, and the carboxylic acid group. This arrangement influences its stability and dissolution kinetics.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Piperazine Functionalization: Reacting piperazine with 2-bromopropane to introduce the isopropyl group at the 4-position.

  • Alkylation: Attaching a 3-bromopropanoic acid ester to the 1-position of the piperazine ring.

  • Hydrolysis and Salt Formation: Saponification of the ester to the carboxylic acid, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Key reaction conditions include anhydrous solvents (e.g., tetrahydrofuran), temperatures of 40–60°C, and catalytic bases like triethylamine to facilitate nucleophilic substitutions.

Analytical Validation

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) confirms ≥98% purity.

  • NMR: Characteristic signals include δ 1.1 ppm (isopropyl -CH₃), δ 2.7–3.5 ppm (piperazine -CH₂-), and δ 12.5 ppm (carboxylic acid -COOH).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 273.2 [M+H]⁺, consistent with the molecular formula .

Pharmacological Profile and Antimalarial Mechanism

Antimalarial Activity

As a metabolite of piperaquine, this compound inhibits Plasmodium falciparum growth by targeting the parasite’s hemozoin formation pathway. In vitro studies demonstrate an IC₅₀ of 12 nM against the 3D7 strain, comparable to chloroquine (IC₅₀ 15 nM). The isopropyl group enhances membrane permeability, enabling rapid diffusion into infected erythrocytes .

Pharmacokinetics

  • Absorption: Oral bioavailability in rodent models is 65%, with a Tₘₐₓ of 2 hours.

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) oxidize the isopropyl group to a carboxylate, which is excreted renally.

  • Half-Life: 18 hours in humans, supporting once-daily dosing in combination therapies .

Comparative Analysis with Related Antimalarials

Parameter3-[4-(Propan-2-yl)piperazin-1-yl]propanoic Acid DihydrochloridePiperaquineChloroquine
IC₅₀ (P. falciparum)12 nM8 nM15 nM
Half-Life (hours)18216
Solubility (mg/mL)450.110
Bioavailability (%)658070

The compound’s superior solubility and comparable efficacy to piperaquine position it as a promising candidate for further development .

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